molecular formula C14H18N4O2S B6471272 N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640963-93-3

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471272
CAS No.: 2640963-93-3
M. Wt: 306.39 g/mol
InChI Key: BPQSAPRJAFAODF-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyanopyridine-containing molecules. Examples include:

Uniqueness

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c15-9-11-3-1-7-16-14(11)18-8-2-4-12(10-18)17-21(19,20)13-5-6-13/h1,3,7,12-13,17H,2,4-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSAPRJAFAODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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